molecular formula C17H18FN5S B6443087 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640958-40-1

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6443087
CAS No.: 2640958-40-1
M. Wt: 343.4 g/mol
InChI Key: KWXOIRILJSLTJL-UHFFFAOYSA-N
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Description

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists . They are often used as antipsychotic drug substances .

Mode of Action

It’s known that similar compounds interact with their targets (such as dopamine and serotonin receptors) and cause changes in the normal functioning of these receptors . This interaction can lead to various physiological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect the dopaminergic and serotonergic pathways . These pathways play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.

Pharmacokinetics

Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline used in the drug discovery process to evaluate the physicochemical properties of compounds, including their solubility and permeability, which can impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base such as potassium carbonate.

    Substitution with Fluorinated Pyrimidine: The final step involves the substitution of the piperazine ring with a fluorinated pyrimidine derivative. This can be achieved through nucleophilic substitution reactions using reagents like 5-fluoro-2,6-dimethylpyrimidin-4-yl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic conditions with solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s heterocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
  • 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
  • 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles

Uniqueness

Compared to similar compounds, 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a fluorinated pyrimidine moiety. This structural arrangement can result in distinct physicochemical properties, such as enhanced stability, solubility, and biological activity. The presence of the fluorine atom in the pyrimidine ring can also improve the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S/c1-11-15(18)16(20-12(2)19-11)22-7-9-23(10-8-22)17-21-13-5-3-4-6-14(13)24-17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXOIRILJSLTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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